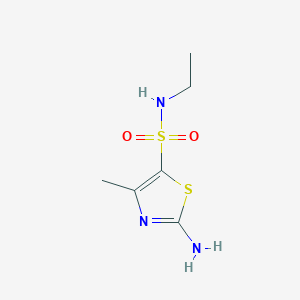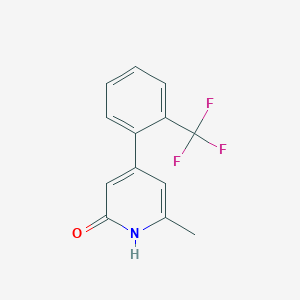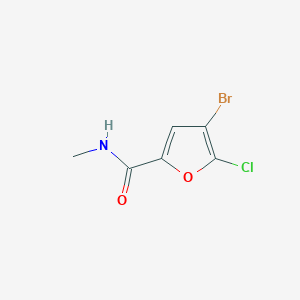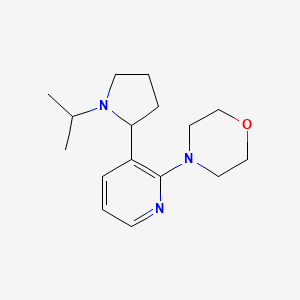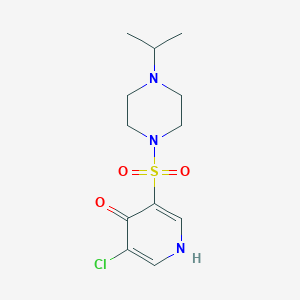
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the isopropylpiperazinyl group: This step involves the reaction of the pyridine derivative with isopropylpiperazine under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
化学反应分析
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new compounds.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
科学研究应用
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol can be compared with other similar compounds, such as:
3-Chloro-5-(4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol:
3-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol: The presence of an ethyl group instead of an isopropyl group results in variations in reactivity and biological activity.
3-Chloro-5-(4-phenylpiperazin-1-yl)sulfonyl)pyridin-4-ol:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
属性
分子式 |
C12H18ClN3O3S |
|---|---|
分子量 |
319.81 g/mol |
IUPAC 名称 |
3-chloro-5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H18ClN3O3S/c1-9(2)15-3-5-16(6-4-15)20(18,19)11-8-14-7-10(13)12(11)17/h7-9H,3-6H2,1-2H3,(H,14,17) |
InChI 键 |
XASRYKYSZSWNOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)

